Cas no 1018569-94-2 (N-Methyl-4-(piperazin-1-yl)benzamide)

N-Methyl-4-(piperazin-1-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a piperazine moiety and an N-methyl group. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in drug synthesis. The piperazine ring enhances binding affinity to biological targets, making it valuable in the development of CNS-active compounds, receptor modulators, and enzyme inhibitors. Its well-defined molecular framework allows for precise derivatization, facilitating structure-activity relationship studies. The compound exhibits favorable solubility and stability under standard conditions, ensuring reliable performance in research and industrial processes. High-purity grades are available to meet stringent analytical and synthetic requirements.
N-Methyl-4-(piperazin-1-yl)benzamide structure
1018569-94-2 structure
Product name:N-Methyl-4-(piperazin-1-yl)benzamide
CAS No:1018569-94-2
MF:C12H17N3O
MW:219.282882452011
MDL:MFCD32869245
CID:2110187

N-Methyl-4-(piperazin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-4-(piperazin-1-yl)benzamide
    • XEOQESAWYCGQKR-UHFFFAOYSA-N
    • N-methyl-4-(piperazin1-yl)benzamide
    • N-Methyl-4-(piperazin-1-yl)benzamide
    • MDL: MFCD32869245
    • Inchi: 1S/C12H17N3O/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15/h2-5,14H,6-9H2,1H3,(H,13,16)
    • InChI Key: XEOQESAWYCGQKR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N1CCNCC1)NC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 230
  • XLogP3: 0.5
  • Topological Polar Surface Area: 44.4

N-Methyl-4-(piperazin-1-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1188301-1g
N-Methyl-4-(1-piperazinyl)benzamide
1018569-94-2 95%
1g
$1045 2024-07-19
eNovation Chemicals LLC
D761365-10g
N-methyl-4-(piperazin-1-yl)benzamide HCl salt
1018569-94-2 95%
10g
$1185 2024-08-03
eNovation Chemicals LLC
D761365-5g
N-methyl-4-(piperazin-1-yl)benzamide HCl salt
1018569-94-2 95%
5g
$685 2024-08-03
eNovation Chemicals LLC
Y1188301-1g
N-Methyl-4-(1-piperazinyl)benzamide
1018569-94-2 95%
1g
$1045 2025-02-21
eNovation Chemicals LLC
D761365-5g
N-methyl-4-(piperazin-1-yl)benzamide HCl salt
1018569-94-2 95%
5g
$685 2025-02-18
eNovation Chemicals LLC
Y1188301-1g
N-Methyl-4-(1-piperazinyl)benzamide
1018569-94-2 95%
1g
$1045 2025-02-22
eNovation Chemicals LLC
D761365-1g
N-methyl-4-(piperazin-1-yl)benzamide HCl salt
1018569-94-2 95%
1g
$325 2024-08-03
eNovation Chemicals LLC
D761365-10g
N-methyl-4-(piperazin-1-yl)benzamide HCl salt
1018569-94-2 95%
10g
$1185 2025-02-18
eNovation Chemicals LLC
D761365-1g
N-methyl-4-(piperazin-1-yl)benzamide HCl salt
1018569-94-2 95%
1g
$325 2025-02-18
eNovation Chemicals LLC
D761365-5g
N-methyl-4-(piperazin-1-yl)benzamide HCl salt
1018569-94-2 95%
5g
$685 2025-02-19

Additional information on N-Methyl-4-(piperazin-1-yl)benzamide

Comprehensive Overview of N-Methyl-4-(piperazin-1-yl)benzamide (CAS No. 1018569-94-2): Properties, Applications, and Research Insights

N-Methyl-4-(piperazin-1-yl)benzamide (CAS No. 1018569-94-2) is a chemically synthesized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its piperazine and benzamide moieties, is often explored for its potential as a building block in drug discovery. Its molecular structure, which includes a methyl group and a piperazine ring, contributes to its versatility in medicinal chemistry applications. Researchers frequently investigate its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and receptor interactions.

The growing interest in N-Methyl-4-(piperazin-1-yl)benzamide aligns with broader trends in precision medicine and small-molecule therapeutics. As the pharmaceutical industry shifts toward personalized treatments, compounds like this are increasingly studied for their potential to address unmet medical needs. Online searches for terms such as "piperazine derivatives in drug development" and "benzamide-based bioactive compounds" reflect this trend. Additionally, the compound's CAS No. 1018569-94-2 is often queried in academic and industrial databases, highlighting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, N-Methyl-4-(piperazin-1-yl)benzamide is valued for its straightforward yet adaptable synthesis pathway. The incorporation of a piperazine ring enhances its solubility and bioavailability, making it a candidate for oral drug formulations. Recent publications have explored its utility in designing GPCR modulators and kinase inhibitors, two hot topics in contemporary drug discovery. Searches for "GPCR-targeted small molecules" and "kinase inhibitor scaffolds" often intersect with discussions about this compound, underscoring its interdisciplinary appeal.

Beyond its pharmaceutical applications, N-Methyl-4-(piperazin-1-yl)benzamide is also examined in chemical biology for probing enzyme mechanisms and protein-ligand interactions. Its hydrogen-bonding capacity and aromatic stacking properties make it a valuable tool for studying molecular recognition. Queries like "benzamide probes in enzymology" and "piperazine-based chemical tools" frequently appear in scientific literature, reflecting its utility in basic research. Furthermore, the compound's stability under physiological conditions has prompted investigations into its use as a fluorescence marker or bioconjugation reagent.

In the context of green chemistry, researchers are exploring sustainable synthesis methods for N-Methyl-4-(piperazin-1-yl)benzamide to minimize environmental impact. Topics such as "catalyst-free amide bond formation" and "solvent-free piperazine reactions" are gaining traction, aligning with global efforts to reduce waste in chemical manufacturing. The compound's compatibility with microwave-assisted synthesis and flow chemistry techniques further enhances its appeal for industrial-scale production.

As the scientific community continues to uncover the potential of N-Methyl-4-(piperazin-1-yl)benzamide, its role in fragment-based drug design (FBDD) and combinatorial chemistry is becoming increasingly prominent. Searches for "fragment libraries for drug discovery" and "scaffold hopping strategies" often highlight this compound as a case study. Its balanced lipophilicity and polar surface area make it a versatile candidate for optimizing lead compounds in early-stage research.

In summary, N-Methyl-4-(piperazin-1-yl)benzamide (CAS No. 1018569-94-2) represents a compelling example of how structural diversity and functional group interplay can drive innovation in chemical and life sciences. Its applications span from targeted therapy development to mechanistic studies, resonating with current trends in AI-driven drug discovery and computational chemistry. For researchers and industry professionals, this compound offers a robust platform for advancing both theoretical knowledge and practical solutions in modern science.

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